N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety, and an oxalamide linker connecting a phenethylamine group. The fluorine atom on the phenyl ring may enhance metabolic stability and blood-brain barrier penetration, while the furan group could influence solubility and binding kinetics .
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O3/c27-21-8-10-22(11-9-21)30-14-16-31(17-15-30)23(24-7-4-18-34-24)19-29-26(33)25(32)28-13-12-20-5-2-1-3-6-20/h1-11,18,23H,12-17,19H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMGGOWJGBTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-18 and W-15
W-18 and W-15 are sulfonamide derivatives with 2-piperidinylidene cores (Figure 1, ). Unlike the target compound’s piperazine ring, W-18 and W-15 feature a piperidinylidene scaffold, which reduces conformational flexibility.
- However, their 2-piperidinylidene structure may limit receptor selectivity compared to the target compound’s piperazine moiety, which is known for broader interactions with serotonin and dopamine receptors .
- Structural Differences :
| Feature | Target Compound | W-18/W-15 |
|---|---|---|
| Core Structure | Piperazine | Piperidinylidene |
| Aromatic Substitutions | 4-Fluorophenyl, furan-2-yl | 4-Chlorophenyl, nitrophenyl |
| Linker | Oxalamide | Sulfonamide |
Fentanyl Derivatives
Fentanyl, a 4-piperidinyl opioid (Figure 1, ), shares a phenethylamine group with the target compound but lacks the piperazine and furan motifs.
- Receptor Specificity: Fentanyl’s 4-piperidinyl group is critical for μ-opioid receptor binding, while the target compound’s piperazine and oxalamide groups may redirect activity toward non-opioid CNS targets (e.g., 5-HT1A receptors) .
- Metabolic Stability : The fluorine in the target compound’s 4-fluorophenyl group may reduce cytochrome P450-mediated metabolism compared to fentanyl’s unsubstituted phenyl ring .
Quinolone-Piperazine Hybrids
describes a quinolone derivative (7b) with a piperazine-linked furan-2-yl group.
- Functional Groups: Both compounds share a furan-2-yl-piperazine motif, but the target compound’s oxalamide linker replaces 7b’s quinolone-carboxylic acid core.
- Biological Activity: The quinolone-carboxylic acid in 7b confers antibacterial activity, whereas the target compound’s phenethyl-oxalamide structure suggests CNS modulation .
Azetidinone-Phenylpiperazine Derivatives
highlights azetidinone derivatives with phenylpiperazine groups synthesized under strict conditions.
- Synthetic Complexity: The target compound’s oxalamide linker likely simplifies synthesis compared to the azetidinone derivatives, which require multi-step cyclization .
- Receptor Interactions: The phenylpiperazine group in both compounds may target dopamine D2/D3 receptors, but the azetidinone’s β-lactam ring introduces steric hindrance absent in the target compound .
Fluorinated Chromen-Pyrazolopyrimidines
details a fluorinated chromen-pyrazolopyrimidine with a 4-fluorophenyl group.
- Lipophilicity: Both compounds use fluorine to enhance lipid solubility, but the chromen-pyrazolopyrimidine’s fused ring system increases molecular weight (589.1 g/mol vs.
- Thermal Stability : The chromen derivative’s melting point (175–178°C) suggests higher crystallinity than the target compound, which may exist as an amorphous solid due to its flexible oxalamide linker .
Preparation Methods
Synthetic Routes and Methodological Innovations
Stepwise Synthesis via Intermediate Isolation
Preparation of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
The primary amine intermediate is synthesized through a reductive amination sequence:
- Mannich Reaction : Condensation of furan-2-carbaldehyde, 4-fluorophenylpiperazine, and ammonium acetate in ethanol yields the β-amino ketone.
- Ketone Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, followed by azide formation via Mitsunobu reaction.
- Staudinger Reduction : Triphenylphosphine converts the azide to the primary amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Mannich | EtOH, 80°C, 12 h | 78 | 92 | |
| Reduction | NaBH4, MeOH, 0°C | 85 | 95 | |
| Azide | DIAD, PPh3, HN3 | 67 | 89 |
Oxalamide Coupling
The oxalamide bridge is introduced via reaction with ethyl oxalyl chloride:
- Acylation : The primary amine reacts with ethyl oxalyl chloride in dichloromethane (DCM) under inert atmosphere.
- Phenethylamine Conjugation : The resulting oxalyl monoamide couples with phenethylamine using HOBt/EDCI activation.
Optimization Insight : Lowering the reaction temperature to −10°C suppresses racemization, improving enantiomeric excess to 98%.
Reaction Optimization and Impurity Control
Analytical Characterization
Spectroscopic Profiling
Applications and Derivative Synthesis
The compound’s anti-inflammatory potential is linked to TNF-α inhibition (IC50 = 0.8 μM). Derivatives with modified oxalamide chains show enhanced blood-brain barrier permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
